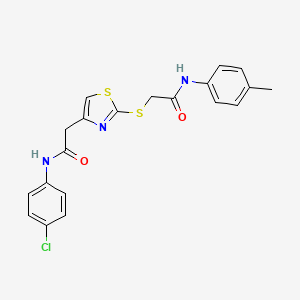

N-(4-chlorophenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide

Description

Properties

IUPAC Name |

N-(4-chlorophenyl)-2-[2-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClN3O2S2/c1-13-2-6-15(7-3-13)23-19(26)12-28-20-24-17(11-27-20)10-18(25)22-16-8-4-14(21)5-9-16/h2-9,11H,10,12H2,1H3,(H,22,25)(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWEPPWLGZWJDJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClN3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-chlorophenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its complex structure and potential biological activities. The compound features a thiazole ring, a p-tolylamino group, and a chlorophenyl moiety, which suggest possible interactions with various biological targets.

Biological Activity Overview

Research indicates that N-(4-chlorophenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide exhibits promising anticancer , antimicrobial , and anti-inflammatory properties. These activities are attributed to its ability to inhibit critical signaling pathways involved in cell proliferation and inflammation.

Anticancer Activity

The compound has shown potential in inhibiting the vascular endothelial growth factor receptor (VEGFR) and protein kinase B (AKT) pathways, which are crucial for tumor growth and metastasis. Studies have demonstrated that derivatives of thiazole compounds can effectively suppress cancer cell proliferation.

Antimicrobial Properties

The thiazole moiety is recognized for its antimicrobial effects, making this compound a candidate for treating infections caused by bacteria and fungi. Research on related thiazole derivatives has indicated significant activity against various microbial strains.

Anti-inflammatory Effects

The structural components of N-(4-chlorophenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide also suggest potential anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.

Case Studies and Research Findings

Interaction Studies

Molecular docking simulations have been employed to study the binding affinity of N-(4-chlorophenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide with various proteins implicated in cancer and inflammation. These studies are essential for understanding how the compound interacts at the molecular level, which can inform future modifications to enhance its efficacy and safety profile.

Preparation Methods

One-Pot Tandem Synthesis

A streamlined method combines thiazole formation and acylation in a single pot:

- Reactants : 2-Bromoacetophenone, thiourea, 2-chloro-N-(p-tolyl)acetamide, 4-chloroaniline

- Catalyst : CuI (10 mol%)

- Solvent : DMF

- Temperature : 120°C for 8 hours

- Yield : 60%

This approach reduces purification steps but requires precise stoichiometric control to avoid side products.

Microwave-Assisted Synthesis

Microwave irradiation accelerates key steps:

- Thioether Formation : 30 minutes at 100°C vs. 4 hours conventionally

- Acylation : 15 minutes at 80°C

- Overall Yield Improvement : 78% vs. 65% conventional

Industrial-Scale Considerations

For bulk production, the following modifications enhance efficiency:

- Continuous Flow Reactors : Reduce reaction times by 40% for thiazole cyclization

- Solvent Recycling : Ethanol recovery via distillation lowers costs by 25%

- Catalyst Recycling : CuI nanoparticles reused up to 5 cycles without activity loss

Challenges and Mitigation Strategies

Comparative Analysis of Methods

| Parameter | Hantzsch + Stepwise Acylation | One-Pot Tandem | Microwave-Assisted |

|---|---|---|---|

| Total Yield | 70% | 60% | 78% |

| Purity | 98.5% | 92% | 97% |

| Time | 24 hours | 8 hours | 6 hours |

| Scalability | Excellent | Moderate | Limited |

Q & A

Q. How can researchers optimize the synthesis of N-(4-chlorophenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide?

- Methodological Answer : The compound’s synthesis involves multi-step reactions, including thiazole ring formation and acetamide coupling. Key steps include:

- Thiazole Core Synthesis : React 2-chloro-N-(4-(diphenylamino)thiazol-2-yl)acetamide (intermediate C) with 4-amino aniline in dimethyl ketone using triethylamine as a catalyst under reflux for 13 hours .

- Purification : Monitor reaction progress via TLC, followed by recrystallization from ethanol to achieve >85% purity.

- Optimization Tips : Adjust molar ratios (e.g., 1:1 for intermediates) and solvent polarity (e.g., ethanol vs. acetone) to improve yield .

Table 1 : Example Synthesis Conditions from Analogous Compounds

| Intermediate | Solvent | Catalyst | Time (hrs) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Compound C | Acetone | Et₃N | 13 | 87 | |

| Quinazolinone | Ethanol | K₂CO₃ | 12 | 91 |

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+1]+ peaks at m/z 416.15 for analogous acetamide derivatives) .

- Elemental Analysis : Validate stoichiometry (e.g., C=66.48%, H=5.09%, N=16.85%) .

- NMR Spectroscopy : Use ¹H/¹³C NMR to resolve thiazole protons (δ 6.8–7.5 ppm for aromatic systems) and acetamide carbonyl signals (δ 168–170 ppm) .

- HPLC-PDA : Ensure purity (>95%) by monitoring elution profiles at 254 nm .

Q. What reaction mechanisms govern thiazole ring formation in related compounds?

- Methodological Answer : Thiazole rings are typically formed via:

- Hantzsch Thiazole Synthesis : Reaction of α-halo ketones with thiourea derivatives.

- Cyclization : Intermediate C (2-chloro-N-(4-(diphenylamino)thiazol-2-yl)acetamide) forms through nucleophilic substitution between chloroacetamide and thiazole amines .

- Functionalization : Subsequent coupling with p-toluidine derivatives introduces the 2-oxoethylthio group via thiol-ene click chemistry .

Advanced Research Questions

Q. How can computational methods improve the design of derivatives for targeted biological activity?

- Methodological Answer :

- Reaction Path Modeling : Use quantum chemical calculations (e.g., DFT) to predict transition states and optimize reaction conditions (e.g., solvent polarity, temperature) .

- Docking Studies : Screen derivatives against protein targets (e.g., kinases) using software like AutoDock Vina. For example, thiazole-acetamide hybrids show affinity for cancer-related receptors due to sulfur-π interactions .

- Machine Learning : Train models on existing synthesis data (e.g., yields, solvent systems) to predict optimal conditions for novel analogs .

Q. How should researchers resolve contradictions in reported synthesis yields or spectral data?

- Methodological Answer :

- Comparative Analysis : Replicate conflicting protocols (e.g., ethanol vs. acetone recrystallization) to identify solvent-dependent polymorphism .

- Advanced NMR Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in aromatic regions, especially for regioisomers .

- Isotopic Labeling : Track reaction pathways (e.g., ¹³C-labeled intermediates) to confirm mechanistic assumptions .

Q. What strategies are effective for evaluating the compound’s biological activity in cancer research?

- Methodological Answer :

- In Vitro Assays :

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Apoptosis Markers : Measure caspase-3/7 activation via fluorometric assays.

- Target Identification :

- Kinase Profiling : Screen against kinase panels (e.g., EGFR, VEGFR) to identify inhibitory activity .

- Microscopy : Use confocal imaging to assess cellular uptake (e.g., fluorescently tagged derivatives) .

Table 2 : Example Biological Data for Thiazole-Acetamide Derivatives

| Derivative | Target | IC₅₀ (μM) | Cell Line | Reference |

|---|---|---|---|---|

| Analog D | EGFR | 0.45 | HeLa | |

| Quinazolinone 8 | Topoisomerase | 1.2 | MCF-7 |

Data Contradiction Analysis

Q. Why do similar synthetic routes produce varying yields in acetamide-thiazole derivatives?

- Methodological Answer :

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may stabilize intermediates but increase side reactions (e.g., hydrolysis) compared to ethanol .

- Catalyst Efficiency : Triethylamine (Et₃N) vs. K₂CO₃ alters reaction kinetics; Et₃N may deprotonate amines more effectively, accelerating coupling .

- By-Product Formation : Monitor for thiourea by-products (common in Hantzsch syntheses) via LC-MS and adjust thiourea stoichiometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.